molecular formula C13H14ClNO2S3 B4934112 N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide

Cat. No. B4934112
M. Wt: 347.9 g/mol
InChI Key: YQNZQTHVGRZGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide, also known as CCG-63802, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic applications. This compound was first synthesized in 2006 by researchers at the University of Michigan.

Mechanism of Action

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide inhibits the activity of several enzymes, including the protein kinases Pim-1 and Pim-3, as well as the histone methyltransferase G9a. By inhibiting these enzymes, N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
In vitro studies have shown that N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide can inhibit the growth of cancer cells, reduce the proliferation of smooth muscle cells, and promote the differentiation of neural stem cells. In vivo studies have shown that N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide can reduce tumor growth in mouse models of cancer and improve cardiac function in rat models of heart disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide in lab experiments is its specificity for certain enzymes, which allows for more targeted research. However, one limitation is that it may not be effective in all cell types or disease models.

Future Directions

There are several future directions for research on N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide. One potential application is in the treatment of cancer, where it may be used in combination with other therapies to improve outcomes. Additionally, it may be used in the treatment of cardiovascular disease or neurological disorders. Further research is needed to fully understand the potential of N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide as a therapeutic agent.

Synthesis Methods

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with thioethanol to form 2-(4-chlorobenzylthio)ethanol. This intermediate is then reacted with 2-chloroethanesulfonyl chloride to form the final product.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide has been used in various scientific research applications, including cancer research, cardiovascular disease research, and neurological disorder research. It has been shown to inhibit the activity of several enzymes that are involved in these diseases, making it a potential therapeutic agent.

properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S3/c14-12-5-3-11(4-6-12)10-18-9-7-15-20(16,17)13-2-1-8-19-13/h1-6,8,15H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNZQTHVGRZGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.